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L-Tyrosine, N-(1-oxoheptadecyl)-

Cat. No.: B14224299
CAS No.: 823817-13-6
M. Wt: 433.6 g/mol
InChI Key: YNIQYWJNHPOCLE-DEOSSOPVSA-N
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Description

Contextualizing Fatty Acyl Amino Acid Conjugates in Biochemical Research

Fatty acyl amino acid conjugates, also known as N-acyl amino acids (NA-AAs), are amphiphilic molecules composed of a fatty acid linked to an amino acid via an amide bond. This combination of a hydrophobic fatty acid tail and a hydrophilic amino acid head group imparts unique physicochemical properties, including the ability to self-assemble into various structures like micelles or fibrous networks.

In biological systems, these conjugates play diverse roles. They are recognized as a family of lipids structurally related to endocannabinoids and are involved in cellular signaling. The N-acyl conjugates of amino acids and neurotransmitters (NAANs) have emerged as important molecules in pharmacology due to their potential functions in the nervous, vascular, and immune systems. Researchers are exploring these compounds as tools to probe novel binding sites on membrane proteins such as G protein-coupled receptors (GPCRs), ion channels, and transporters. The versatility in both the fatty acid chain and the amino acid headgroup allows for the creation of a rich library of potential ligands for defining new pharmacological targets.

The Significance of L-Tyrosine as a Precursor in Biological Systems

L-Tyrosine is a non-essential aromatic amino acid that serves as a fundamental building block for proteins. gowinglife.com Beyond its role in protein synthesis, its primary significance in biological systems lies in its function as a precursor to a variety of crucial bioactive molecules that regulate numerous physiological processes. gowinglife.comexamine.com

Key biological molecules synthesized from L-Tyrosine include:

Catecholamine Neurotransmitters: L-Tyrosine is the starting material for the synthesis of dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline). mindlabpro.com These neurotransmitters are essential for regulating mood, stress response, cognitive functions, and motor control. examine.comnih.gov

Thyroid Hormones: The thyroid hormones thyroxine (T4) and triiodothyronine (T3), which are critical for regulating metabolism, are synthesized by the iodination of tyrosine residues within the thyroglobulin protein.

Melanin: This pigment, responsible for the color of skin, hair, and eyes, and for providing protection against UV radiation, is produced from L-Tyrosine through a series of enzymatic reactions.

The availability of L-Tyrosine can be a rate-limiting factor for the synthesis of catecholamines, particularly during periods of high demand such as physical or psychological stress. nih.govnih.gov This has made L-Tyrosine and its derivatives subjects of interest in neuroscience and cognitive research. nih.govnih.gov

Molecule ClassSpecific ExamplesPrimary Function
CatecholaminesDopamine, Norepinephrine, EpinephrineNeurotransmission, Mood, Stress Response
Thyroid HormonesThyroxine (T4), Triiodothyronine (T3)Metabolism Regulation
PigmentsMelaninPigmentation, UV Protection
ProteinsVariousStructural and Functional Roles in Cells

Rationale for Investigating N-Acylated L-Tyrosine Derivatives

The investigation of N-acylated L-Tyrosine derivatives is driven by the goal of creating novel molecules with modified properties and specific biological activities for research and therapeutic development. The process of N-acylation—attaching a fatty acid chain to the amino group of L-Tyrosine—can fundamentally alter the parent molecule's characteristics.

The primary motivations for this line of research include:

Modifying Physicochemical Properties: N-acylation can change a molecule's solubility and stability. For instance, N-Acetyl-L-Tyrosine (NALT), a derivative with a short acetyl group, was developed as a more water-soluble form of L-Tyrosine, making it suitable for applications like parenteral nutrition. patsnap.comresearchgate.net Attaching longer fatty acid chains, such as a heptadecanoyl group, significantly increases lipophilicity, which can influence how the molecule interacts with cell membranes and proteins.

Developing Novel Therapeutic Agents: By combining the L-Tyrosine scaffold with various acyl chains, researchers can synthesize new compounds designed to interact with specific biological targets. For example, certain N-acetyl-L-tyrosine derivatives have been synthesized and evaluated as selective activators for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a target in the management of type 2 diabetes. nih.gov

Creating Bioactive Surfactants: The amphiphilic nature of N-acyl tyrosine derivatives makes them effective surfactants. Research has shown that these molecules can possess biological activities of their own, such as antibacterial properties, with their efficacy being influenced by the length and structure of the fatty acid chain.

Research RationaleObjectiveExample from L-Tyrosine Derivatives
Property ModificationEnhance solubility, stability, or lipophilicity.N-Acetyl-L-Tyrosine (NALT) was developed for increased water solubility. patsnap.com
Drug DevelopmentCreate molecules that interact with specific biological targets.Derivatives synthesized as PPARα selective activators for diabetes research. nih.gov
Biomaterials & SurfactantsDevelop molecules with self-assembly and bioactive properties.N-acyl tyrosine surfactants exhibiting antibacterial activity.

Overview of Research Domains for N-(1-oxoheptadecyl)-L-Tyrosine

Direct academic research focusing on N-(1-oxoheptadecyl)-L-Tyrosine as a standalone bioactive molecule is not prominent in publicly accessible scientific literature. Instead, its significance appears in the context of pharmaceutical development as a component of larger, more complex therapeutic molecules.

The primary research domain where the N-(1-oxoheptadecyl) moiety attached to an amino acid is relevant is in the development of peptide-based therapeutics, particularly for metabolic diseases. Patent literature describes the use of a "N-(17-carboxy-1-oxoheptadecyl)" group, often coupled to another amino acid like L-glutamic acid, to form a side chain for attachment to larger peptides. google.comgoogle.com This strategy is a key feature in the design of long-acting analogues of Glucagon-Like Peptide-1 (GLP-1). google.comgoogle.com

GLP-1 receptor agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. The native GLP-1 peptide has a very short half-life in the body. By attaching a fatty acid side chain—a process known as lipidation or acylation—the resulting peptide can bind to albumin in the bloodstream. This binding slows its clearance and significantly extends its duration of action, allowing for less frequent administration. The C20 fatty acid moiety on the approved drug Tirzepatide is an example of this strategy. usp.org

Therefore, the research context for N-(1-oxoheptadecyl)-L-Tyrosine is primarily as a synthon or building block in the broader field of medicinal chemistry and peptide drug design. The investigation focuses on using the N-(1-oxoheptadecyl) group to enhance the pharmacokinetic properties of therapeutic peptides, thereby improving their clinical utility for treating chronic conditions like diabetes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43NO4 B14224299 L-Tyrosine, N-(1-oxoheptadecyl)- CAS No. 823817-13-6

Properties

CAS No.

823817-13-6

Molecular Formula

C26H43NO4

Molecular Weight

433.6 g/mol

IUPAC Name

(2S)-2-(heptadecanoylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C26H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-24(26(30)31)21-22-17-19-23(28)20-18-22/h17-20,24,28H,2-16,21H2,1H3,(H,27,29)(H,30,31)/t24-/m0/s1

InChI Key

YNIQYWJNHPOCLE-DEOSSOPVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N 1 Oxoheptadecyl L Tyrosine

Chemical Synthesis Strategies

Chemical synthesis provides robust and versatile routes to N-(1-oxoheptadecyl)-L-Tyrosine. These methods primarily focus on the efficient formation of the amide linkage while carefully managing the reactive functional groups of the L-tyrosine molecule.

Amide Bond Formation via Acylation of the Alpha-Amino Group

The cornerstone of synthesizing N-(1-oxoheptadecyl)-L-Tyrosine is the acylation of the α-amino group of L-tyrosine with an activated form of heptadecanoic acid. A prevalent method for this transformation is the Schotten-Baumann reaction, which is widely used in organic chemistry for the synthesis of amides from amines and acid chlorides nih.govwikipedia.orgfrontiersin.orgpeptide.com. This reaction is typically performed in a two-phase solvent system, consisting of an organic solvent and water, in the presence of a base to neutralize the hydrochloric acid generated during the reaction wikipedia.orgpeptide.com.

For the synthesis of long-chain N-acyl L-tyrosine derivatives, L-tyrosine or its ester form is reacted with the corresponding fatty acid chloride, such as heptadecanoyl chloride. The use of a base, such as sodium hydroxide or pyridine, is crucial to drive the reaction to completion by neutralizing the HCl byproduct, thus preventing the protonation of the unreacted amine byjus.com. In a typical procedure, the amine nucleophilically attacks the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide bond nih.gov.

A specific example involves the condensation of L-tyrosine methyl ester with fatty acid chlorides (ranging from C10 to C18) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) . This approach highlights the use of an esterified form of the amino acid, which can facilitate the reaction and subsequent purification steps.

Reaction Acylating Agent Base Solvent System Key Features
Schotten-Baumann ReactionHeptadecanoyl chlorideAqueous NaOH or PyridineBiphasic (e.g., Dichloromethane/Water)Base neutralizes HCl byproduct, driving the reaction forward.
Acylation of L-Tyrosine EsterFatty Acid Chlorides (C10-C18)Triethylamine, DMAPOrganic SolventUtilizes the ester form of tyrosine to facilitate the reaction.

Protecting Group Chemistry in Fatty Acyl Amino Acid Synthesis

The L-tyrosine molecule possesses three reactive functional groups: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group on the side chain. To achieve selective acylation at the α-amino group, it is often necessary to temporarily block the other reactive sites using protecting groups iitk.ac.in.

For the selective N-acylation, the carboxylic acid and the phenolic hydroxyl group are typically protected. Common protecting groups for the carboxyl group include methyl or ethyl esters, which can be introduced via Fischer esterification. The phenolic hydroxyl group can be protected with groups like the tert-butyl (tBu) ether, which is stable under many reaction conditions but can be removed with acid .

The choice of protecting groups is dictated by their stability to the acylation conditions and the ease of their subsequent removal without affecting the newly formed amide bond. For instance, in solid-phase synthesis, the Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used for the α-amino group, while acid-labile groups protect the side chain and the linkage to the resin semanticscholar.org.

Functional Group Common Protecting Groups Deprotection Conditions
α-Carboxyl GroupMethyl Ester, Ethyl EsterSaponification (base hydrolysis)
Phenolic Hydroxyl Grouptert-Butyl (tBu) ether, Benzyl (Bzl) etherAcidolysis (e.g., TFA), Hydrogenolysis
α-Amino Group (temporary)Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl)Acidolysis (e.g., TFA), Base treatment (e.g., piperidine)

Comparison of Solution-Phase and Solid-Phase Synthetic Routes

The synthesis of N-(1-oxoheptadecyl)-L-Tyrosine can be approached through either solution-phase or solid-phase methodologies. Each strategy offers distinct advantages and disadvantages.

Solution-phase synthesis is a classical approach where all reactions are carried out in a homogeneous solution . This method is highly scalable and allows for the purification of intermediates at each step, which can lead to a very pure final product. However, it can be a time-consuming and labor-intensive process, especially for multi-step syntheses, due to the need for repeated extractions and crystallizations.

Solid-phase synthesis (SPS) , on the other hand, involves attaching the L-tyrosine molecule to an insoluble polymer resin and carrying out the synthesis in a stepwise manner semanticscholar.org. A key advantage of SPS is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product. This makes the process amenable to automation. A study on the solid-phase synthesis of long-chain N-acyl tyrosines demonstrated its efficiency for creating libraries of these compounds researchgate.net. In this approach, a protected tyrosine is anchored to a solid support, followed by acylation and subsequent cleavage from the resin to yield the final product semanticscholar.orgresearchgate.net. While efficient for laboratory-scale synthesis and the generation of diverse analogs, scaling up solid-phase synthesis can be more challenging and costly compared to solution-phase methods.

Parameter Solution-Phase Synthesis Solid-Phase Synthesis
Scalability Generally more scalable for large quantities.Can be challenging and costly to scale up.
Purification Requires purification of intermediates at each step.Simplified purification by washing the resin.
Reaction Time Can be slower due to purification steps.Faster cycle times, amenable to automation.
Yield Can be high with optimization at each step.Overall yield can be affected by incomplete reactions and cleavage efficiency.
Flexibility High flexibility in reaction conditions.Limited by the stability of the resin and linker.

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing N-acyl amino acids. These approaches leverage the specificity of enzymes to catalyze the desired reaction under mild conditions, often without the need for protecting groups.

Potential Role of N-Acyltransferases in Conjugation

N-acyltransferases (NATs) are a class of enzymes that catalyze the transfer of an acyl group from an acyl-CoA donor to an amine acceptor ebi.ac.uk. While the direct synthesis of N-(1-oxoheptadecyl)-L-Tyrosine using a specific N-acyltransferase has not been extensively documented, the broader family of these enzymes is known to produce a variety of N-acyl amino acids in biological systems nih.govhmdb.ca.

The substrate specificity of NATs can vary, with some enzymes showing a preference for certain fatty acyl-CoAs and amino acids. For instance, N-myristoyl transferase (NMT) is known to catalyze the attachment of myristate (a C14 fatty acid) to the N-terminal glycine (B1666218) of proteins nih.gov. While palmitate (C16) is too long to fit into the fatty acid-binding pocket of NMT, this highlights the specificity that can be present in these enzymes nih.gov. The existence of N-acetyltransferases that can produce N-acetyl amino acids suggests that enzymes with specificity for longer acyl chains and aromatic amino acids like tyrosine could be identified or engineered hmdb.ca. The biosynthesis of N-acyl aromatic amino acids is an area of ongoing research, and it is plausible that specific N-acyltransferases are involved in their natural production nih.gov.

Further research is needed to identify and characterize N-acyltransferases that can efficiently utilize heptadecanoyl-CoA and L-tyrosine as substrates for the biocatalytic production of N-(1-oxoheptadecyl)-L-Tyrosine.

Exploration of Lipase-Mediated Amidation Reactions

The enzymatic synthesis of N-acyl amino acids, such as N-(1-oxoheptadecyl)-L-Tyrosine, represents a greener and more selective alternative to traditional chemical methods. uni-duesseldorf.deresearchgate.netnih.gov Lipases, a class of hydrolases, have been extensively explored for their catalytic activity in non-aqueous media to facilitate amidation reactions. nih.govnih.gov These enzymes can catalyze the formation of an amide bond between a fatty acid (or its ester) and an amino acid.

The lipase-catalyzed acylation of amino acids is a subject of ongoing research, with enzymes like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, demonstrating high efficiency. nih.govfrontiersin.org The reaction typically involves the condensation of a carboxylic acid, in this case, heptadecanoic acid, with the amino group of L-Tyrosine. The general mechanism involves the activation of the carboxylic acid by the lipase to form an acyl-enzyme intermediate, which then reacts with the amine nucleophile of the amino acid. mdpi.com

Several factors influence the efficiency of lipase-mediated amidation, including the choice of solvent, temperature, and the nature of the substrates. nih.govfrontiersin.org While organic solvents are often employed to solubilize the reactants and shift the reaction equilibrium towards synthesis, solvent-free systems are also being investigated to enhance the green credentials of the process. frontiersin.org For instance, research on the amidation of phenylglycinol highlighted the superior performance of Novozym 435 in a solvent-free system, achieving high yields and selectivity. frontiersin.org

The selection of the acyl donor can also impact the reaction outcome. While free fatty acids can be used directly, the use of fatty acid esters, such as vinyl esters, can result in a more favorable reaction equilibrium as the leaving group (an enol) tautomerizes to a ketone, driving the reaction forward.

Table 1: Comparison of Reaction Conditions for Lipase-Mediated N-Acylation

EnzymeAcyl DonorAmineSolventTemperature (°C)Yield (%)Reference
Novozym 435Capric AcidPhenylglycinolSolvent-free4089.4 frontiersin.org
Novozym 4351,3-DiketonesAnilinesWaterRoom Temp.up to 96.2 semanticscholar.orgmdpi.com
Candida antarctica Lipase BFatty AcidsAmino AcidsOrganic SolventVariable- nih.gov

Note: The table presents data from related N-acylation reactions to illustrate the scope of lipase-mediated synthesis, not specifically for N-(1-oxoheptadecyl)-L-Tyrosine.

Chemo-Enzymatic Approaches for Selective N-Acylation

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to achieve efficient and selective production of complex molecules like N-(1-oxoheptadecyl)-L-Tyrosine. nih.govnih.gov This approach can overcome some of the limitations of purely enzymatic or chemical methods. For instance, a chemical step can be used to prepare a precursor that is then selectively modified by an enzyme, or vice versa.

In the context of N-acyl amino acid synthesis, a chemo-enzymatic strategy could involve the chemical activation of the carboxylic acid followed by an enzyme-catalyzed amidation. This can enhance the reaction rate and yield compared to direct enzymatic condensation of the free acid and amino acid.

An example of a chemo-enzymatic approach is the in-situ generation of a highly reactive acyl donor, which is then utilized by a lipase for the acylation of the amino acid. This can be particularly useful for overcoming the thermodynamic barrier of amide bond formation in aqueous environments.

Furthermore, chemo-enzymatic strategies are prominent in the synthesis of complex peptides and their derivatives, where enzymes are used for specific bond formations or modifications that are challenging to achieve with conventional chemical methods. nih.gov For the synthesis of N-(1-oxoheptadecyl)-L-Tyrosine, a potential chemo-enzymatic route could involve the enzymatic resolution of a racemic mixture of a chemically synthesized precursor to obtain the enantiomerically pure L-form.

Substrate Specificity and Engineering of Biocatalysts for Novel Conjugates

The substrate specificity of natural enzymes often limits their application for the synthesis of non-natural or novel compounds. nih.govmdpi.com Lipases, for example, exhibit varying degrees of specificity towards the chain length and degree of unsaturation of the fatty acid acyl donor, as well as the steric and electronic properties of the amino acid. mdpi.com The shape of the enzyme's binding site, often described as a tunnel or crevice, is a key determinant of its substrate preference. mdpi.com

To overcome these limitations, protein engineering techniques are employed to modify the substrate specificity and enhance the catalytic activity of biocatalysts. nih.govnih.gov Rational design and directed evolution are two primary strategies used for enzyme engineering.

Rational Design involves making specific changes to the amino acid sequence of an enzyme based on a detailed understanding of its three-dimensional structure and catalytic mechanism. nih.gov For instance, bulky amino acids can be introduced into the acyl-binding tunnel of a lipase to restrict the entry of long-chain fatty acids, thereby shifting its specificity towards shorter chains. nih.gov

Directed Evolution , on the other hand, mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with desired properties, such as improved activity towards a non-natural substrate like heptadecanoic acid or L-Tyrosine. nih.govnih.gov

Recent advances in computational modeling and simulation are also aiding in the prediction of beneficial mutations, thereby accelerating the enzyme engineering process. nih.gov Through these engineering efforts, novel biocatalysts are being developed with tailored specificities for the synthesis of a wide array of N-acyl amino acids, including potentially N-(1-oxoheptadecyl)-L-Tyrosine. nih.gov

Table 2: Examples of Engineered Biocatalysts for Modified Substrate Specificity

Original EnzymeEngineering StrategyTarget SubstrateOutcomeReference
Candida rugosa lipaseRational DesignFatty acid chain lengthAltered chain length specificity nih.gov
Candida albicans lipase ASite-directed saturation mutagenesistrans Fatty acid estersImproved activity against trans fatty acids nih.gov
Bacillus subtilis lipase ARational Design (MD simulations)Ionic liquidsIncreased resistance to ionic liquid solvents nih.gov

This table provides examples of how protein engineering has been used to modify the substrate specificity of lipases, which is a relevant approach for optimizing the synthesis of specific N-acyl amino acids.

Biochemical and Molecular Interactions of N 1 Oxoheptadecyl L Tyrosine

Binding to Biological Macromolecules

The structure of N-(1-oxoheptadecyl)-L-Tyrosine, featuring a long lipophilic acyl chain and a polar amino acid headgroup, dictates its interactions with proteins, membranes, and other biological structures.

The binding of lipophilic molecules to serum albumin is a well-established strategy for extending their plasma half-life and modulating their pharmacokinetic profiles. researchgate.netepfl.ch Serum albumin, the most abundant protein in plasma, functions as a transport vehicle for numerous endogenous and exogenous compounds, including fatty acids. nih.govnih.gov

N-acyl amino acids, particularly those with long fatty acid chains like N-(1-oxoheptadecyl)-L-Tyrosine, are expected to bind to the multiple fatty acid binding sites on albumin. nih.govfrontiersin.org This non-covalent interaction is primarily driven by the insertion of the heptadecanoyl tail into hydrophobic pockets within the albumin structure, while the tyrosine headgroup may engage in polar or electrostatic interactions. nih.gov This binding sequesters the molecule in the bloodstream, protecting it from rapid metabolism and renal clearance, thereby extending its circulation time. epfl.ch The affinity of this binding can be quite high, with dissociation constants (Kd) for similar acylated peptides reaching the nanomolar range. epfl.ch This modulation of pharmacokinetics is crucial for the systemic signaling functions attributed to this class of lipids. innovationsfonden.dk

Table 1: Examples of Acylated Molecules and Their Interaction with Serum Albumin This table provides examples from related compounds to illustrate the principle of albumin binding, as direct data for N-(1-oxoheptadecyl)-L-Tyrosine is not available.

Acylated Molecule Fatty Acid Moiety Reported Albumin Binding Affinity (Kd) Reference
Insulin Detemir Myristic acid (C14) 4.2 µM epfl.ch
Liraglutide Palmitic acid (C16) High affinity, prolongs half-life epfl.ch
Acylated Heptapeptide Palmitic acid (C16) 39 nM epfl.ch

As amphipathic molecules, NAAAs like N-(1-oxoheptadecyl)-L-Tyrosine readily interact with cellular membranes. nih.gov The long, saturated heptadecanoyl chain is highly lipophilic and can intercalate into the phospholipid bilayer of cell membranes. This insertion can alter the physical properties of the membrane, such as its fluidity and thickness, which may in turn influence the function of embedded membrane proteins like receptors and ion channels. nih.gov

This membrane interaction is not merely for anchoring but is integral to the mechanism of action for many lipid signaling molecules. The NAAA may disrupt the lipid packing at the interface with a G-protein coupled receptor (GPCR), altering the receptor's conformational dynamics and signaling. nih.gov The tyrosine headgroup would remain near the aqueous interface, positioned to interact with the extracellular or intracellular domains of membrane proteins or with the polar headgroups of phospholipids.

N-acyl amino acids are increasingly recognized as ligands for a variety of protein targets, modulating their activity. nih.gov Research has identified several GPCRs, ion channels, and transporters as potential receptors for different NAAAs. frontiersin.orgnih.gov For example, stearoyl derivates of tyrosine have been reported to exert neuroprotective activity, and N-linoleoyl tyrosine activates the CB2 receptor. mdpi.com

Given its structure, N-(1-oxoheptadecyl)-L-Tyrosine has the potential to act as a ligand for such targets. The specificity of this interaction would be determined by both the fatty acid chain and the L-tyrosine headgroup. The tyrosine residue, in particular, could be a key determinant for binding to specific receptors, such as those that recognize aromatic motifs. nih.gov The cellular activities of N-acyl aromatic amino acids may involve binding to receptors like GPR18, GPR55, and GPR92. frontiersin.org

Table 2: Examples of N-Acyl Amino Acid Interactions with Protein Targets

N-Acyl Amino Acid Protein Target Effect Reference
N-Arachidonoyl Glycine (B1666218) (NAraGly) GPR18, GPR55, GPR92 Agonism (debated for GPR18) bohrium.com
N-Oleoyl Glycine (NOleGly) PPAR-α, CB1 Activation mdpi.com
N-Linoleoyl Tyrosine CB2 Receptor Activation mdpi.com
N-Arachidonoyl Dopamine TRP Channels Modulation wikipedia.org

Modulation of Enzyme Activity

N-(1-oxoheptadecyl)-L-Tyrosine, as part of the broader NAAA family, can be both a modulator of enzyme activity and a substrate for metabolic enzymes. These interactions are critical for regulating its own levels and the activity of other signaling pathways.

Fatty acyl amino acids have been shown to inhibit or activate various enzymes, particularly those involved in lipid signaling. nih.gov A prominent example is the interaction of some NAAAs with Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. mdpi.com Several N-arachidonoyl amino acids have been evaluated as FAAH inhibitors, with their potency depending on the specific amino acid and the species. mdpi.com For instance, N-arachidonoyl glycine acts as a competitive inhibitor of FAAH. researchgate.net

Therefore, it is plausible that N-(1-oxoheptadecyl)-L-Tyrosine could act as a modulator of FAAH or other hydrolases. Such inhibition would lead to increased levels of other FAAH substrates, contributing to an "entourage effect" where the activity of primary endocannabinoids is enhanced. frontiersin.org Beyond hydrolases, the interaction of NAAAs with metabolic enzymes like cyclooxygenases and lipoxygenases can either represent inhibition or the creation of new bioactive molecules. nih.gov

The cellular concentration of N-(1-oxoheptadecyl)-L-Tyrosine is controlled by a balance between its synthesis and degradation. frontiersin.org The degradation, or hydrolysis, of NAAAs is a key metabolic pathway. Enzymes like FAAH and another recently identified enzyme, Peptidase M20 Domain Containing 1 (PM20D1), are known to catalyze the hydrolysis of NAAAs back to their constituent free fatty acid and amino acid. elifesciences.orgnih.gov

N-(1-oxoheptadecyl)-L-Tyrosine is a likely substrate for these hydrolases. FAAH, for example, shows a preference for certain N-acyl chains and amino acids but has a broad substrate scope. elifesciences.orgnih.gov PM20D1 is a secreted enzyme that can also synthesize NAAAs from free fatty acids and amino acids, indicating a bidirectional catalytic activity that regulates both circulating and tissue levels of these lipids. wikipedia.orgnih.gov

Furthermore, the individual components of N-(1-oxoheptadecyl)-L-Tyrosine can be further metabolized. The heptadecanoic acid can enter the β-oxidation pathway for energy production. wikipedia.org The L-tyrosine moiety could be a substrate for enzymes that modify aromatic amino acids. frontiersin.org For example, modifications of the tyrosyl moiety of N-acyl-L-tyrosines by unknown N-acyl amino acid dehydratases have been suggested. frontiersin.org

Table 3: Key Enzymes in the Metabolism of N-Acyl Amino Acids

Enzyme Abbreviation Function Potential Interaction with N-(1-oxoheptadecyl)-L-Tyrosine Reference
Fatty Acid Amide Hydrolase FAAH Hydrolyzes NAAAs; synthesizes NAAAs Substrate for hydrolysis; potential inhibitor mdpi.comelifesciences.org
Peptidase M20 Domain Containing 1 PM20D1 Bidirectional synthase/hydrolase of NAAAs Substrate for hydrolysis/synthesis wikipedia.orgnih.gov
N-Acylethanolamine-hydrolyzing Acid Amidase NAAA Hydrolyzes N-acylethanolamines Potential for cross-reactivity due to structural similarity frontiersin.org
Cyclooxygenases / Lipoxygenases COX/LOX Oxidize fatty acids Potential substrate if the acyl chain were unsaturated frontiersin.org

Role in Protein Acylation and Post-Translational Modifications

Protein acylation, the covalent attachment of a fatty acid to a protein, is a critical post-translational modification (PTM) that governs a wide array of cellular processes. This modification can alter a protein's stability, subcellular localization, enzymatic activity, and its interactions with other proteins and membranes nih.gov. The introduction of a long, hydrophobic heptadecanoyl chain by N-(1-oxoheptadecyl)-L-Tyrosine could theoretically influence these processes, either by mimicking or interfering with endogenous acylation pathways.

Mimicry or Interference with Endogenous N-Acylation Processes

Endogenous N-acylation is a highly regulated enzymatic process. For instance, N-myristoylation, the attachment of a 14-carbon myristate group, typically occurs on an N-terminal glycine residue and is catalyzed by N-myristoyltransferases (NMTs) nih.gov. Similarly, S-palmitoylation involves the attachment of a 16-carbon palmitate group to cysteine residues. The specificity of these modifications is determined by both the protein sequence and the acyl-CoA donor substrate nih.govnih.gov.

Given its structure, N-(1-oxoheptadecyl)-L-Tyrosine is unlikely to directly participate as an acyl donor in the same way as acyl-CoAs. The enzymes responsible for protein acylation, such as NMTs and palmitoyltransferases (PATs), recognize and bind to the acyl-CoA molecule. However, the free N-acyl amino acid could potentially interfere with these processes in several ways:

Competitive Inhibition: The long heptadecanoyl chain of N-(1-oxoheptadecyl)-L-Tyrosine could allow it to occupy the acyl-chain binding site of an acyltransferase, thereby acting as a competitive inhibitor and preventing the binding of the natural acyl-CoA substrate. The specificity of acyltransferases for the chain length of the fatty acid would be a key determinant of this potential interaction nih.gov.

Allosteric Modulation: The compound could bind to a site on the acyltransferase other than the active site, inducing a conformational change that alters the enzyme's catalytic activity.

Disruption of Substrate Presentation: For acylation to occur, the protein substrate and the acyl-CoA must be in the correct proximity and orientation. N-(1-oxoheptadecyl)-L-Tyrosine, with its amphipathic nature, could insert into cellular membranes and alter the local environment, potentially affecting the presentation of membrane-associated protein substrates to their cognate acyltransferases.

While long-chain N-acyl amino acids are known to be synthesized by bacterial N-acyl amino acid synthases nih.gov, their ability to interfere with mammalian protein acylation remains a topic for further investigation. The structural similarity to endogenous signaling lipids, such as the endocannabinoids, suggests that their primary roles may lie in cell signaling rather than direct mimicry in protein modification pathways pnas.orgresearchgate.net.

Potential Interaction MechanismTarget Enzyme ClassPredicted Outcome on Endogenous Acylation
Competitive Inhibition N-myristoyltransferases (NMTs), Palmitoyltransferases (PATs)Decreased rate of protein myristoylation or palmitoylation.
Allosteric Modulation AcyltransferasesAlteration (inhibition or activation) of enzyme activity.
Membrane Environment Alteration Membrane-bound AcyltransferasesIndirect effect on enzyme efficiency due to changes in membrane fluidity or substrate accessibility.

Impact on Protein Conformation and Function

Should N-(1-oxoheptadecyl)-L-Tyrosine become covalently attached to a protein, either through an unknown enzymatic process or non-enzymatic means, it would have a profound impact on the protein's structure and function. The addition of the large, hydrophobic 17-carbon chain would dramatically alter the physicochemical properties of the modified protein.

The most significant consequence would likely be the promotion of membrane association. The hydrophobic acyl chain can act as a membrane anchor, inserting into the lipid bilayer of cellular membranes or organelles nih.gov. This relocalization can be critical for a protein's function, bringing it into proximity with other membrane-bound proteins, substrates, or signaling molecules. The insertion of the acyl chain can also alter the local membrane environment, potentially influencing membrane curvature nih.gov.

This membrane anchoring can lead to significant conformational changes in the protein. The tethering to a two-dimensional membrane surface can restrict the protein's global conformational freedom, while also inducing more localized structural rearrangements to accommodate the lipid environment. These conformational changes can, in turn:

Alter Enzymatic Activity: For an enzyme, a conformational change can either expose or hide the active site, leading to activation or inhibition of its catalytic function.

Modulate Protein-Protein Interactions: The new conformation may create or disrupt binding interfaces for other proteins, thus altering its participation in protein complexes and signaling pathways.

Affect Protein Stability: The modified protein's stability could be either increased due to favorable interactions with the membrane or decreased if the modification leads to a less stable fold.

The tyrosine headgroup of the compound could also play a role. The aromatic ring and hydroxyl group of tyrosine are often involved in specific molecular interactions, including hydrogen bonding and pi-stacking. Once attached to a protein, this tyrosine moiety could participate in intramolecular or intermolecular contacts, further influencing the protein's final conformation and interactions.

Structural Consequence of AcylationFunctional Ramification
Membrane Anchoring Relocalization of the protein to a membrane, facilitating interactions with other membrane components.
Conformational Change Allosteric regulation of enzyme activity, modulation of binding affinities for other molecules.
Altered Physicochemical Properties Changes in protein solubility and stability.

Metabolic Fate of N-(1-oxoheptadecyl)-L-Tyrosine: A Review of Catabolism, Transport, and Biotransformation

The compound N-(1-oxoheptadecyl)-L-tyrosine, a lipoamino acid, undergoes a series of metabolic processes within the body. These processes involve its breakdown into constituent parts, its movement across cellular barriers, and its subsequent biochemical transformations. This article provides a focused overview of the metabolic processing and biotransformation of N-(1-oxoheptadecyl)-L-tyrosine, detailing the enzymatic degradation pathways and the mechanisms of its cellular uptake and distribution.

Cellular and Subcellular Effects of N 1 Oxoheptadecyl L Tyrosine in Research Models

Impact on Cellular Signaling Pathways

Investigation of Tyrosine Kinase-Mediated Signaling (related to L-Tyrosine phosphorylation)

No data available.

Modulation of Lipid Signaling Pathways (related to the fatty acyl chain)

No data available.

Effects on Cellular Homeostasis

Influence on Cellular Growth and Proliferation

No data available.

Regulation of Apoptosis and Cell Viability in In Vitro Models

No data available.

Mitochondrial Function and Bioenergetics (related to L-Tyrosine metabolism)

No data available.

Further research is necessary to elucidate the potential cellular and subcellular effects of L-Tyrosine, N-(1-oxoheptadecyl)- and to determine if it possesses any significant biological activity.

Role in Biosynthesis of Complex Lipopeptides or Other Conjugates

As a Building Block for Synthetic Biologically Active Compounds

The unique structure of N-(1-oxoheptadecyl)-L-tyrosine, combining a lengthy lipid tail with an amino acid headgroup, makes it an attractive starting material for the synthesis of more complex, biologically active molecules. While specific examples utilizing the heptadecyl derivative are not extensively documented, the general principles of peptide and lipid chemistry can be applied to envision its potential as a synthetic building block.

N-acyl amino acids can be incorporated into larger peptide structures to create lipopeptides. These hybrid molecules often exhibit potent biological activities, including antimicrobial, antiviral, and antitumor effects, owing to their ability to interact with and disrupt cell membranes. The long heptadecyl chain of N-(1-oxoheptadecyl)-L-tyrosine would impart significant hydrophobicity to any resulting lipopeptide, potentially enhancing its membrane-disrupting capabilities.

Furthermore, the tyrosine residue offers several points for chemical modification. The carboxylic acid group can be coupled to the amino group of other amino acids or to various amine-containing molecules. The amino group, already acylated, could potentially be further modified under specific conditions. The phenolic hydroxyl group on the tyrosine side chain is also a versatile handle for a range of chemical reactions, including etherification, esterification, and electrophilic aromatic substitution, allowing for the attachment of other functional moieties.

The table below outlines potential synthetic modifications and the resulting classes of biologically active compounds that could be generated from N-(1-oxoheptadecyl)-L-tyrosine.

Reactive Site on N-(1-oxoheptadecyl)-L-Tyrosine Type of Reaction Potential Functional Group to Add Resulting Class of Bioactive Compound Potential Biological Activity
Carboxylic AcidAmide CouplingAmino acids, peptides, polyaminesLipopeptides, Polyamide ConjugatesAntimicrobial, Antitumor, Enzyme Inhibition
Phenolic HydroxylEtherification/EsterificationSugars, polyethylene glycol (PEG), fluorescent tagsGlycolipids, PEGylated derivatives, ProbesImproved bioavailability, Imaging agents
Aromatic RingElectrophilic SubstitutionNitro groups, halogensModified N-acyl tyrosinesAltered receptor binding, Enhanced potency

Investigation of its Incorporation into Macromolecules

The incorporation of N-(1-oxoheptadecyl)-L-tyrosine into macromolecules such as polymers could be a promising strategy for developing novel biomaterials with tailored properties. The field of materials science has seen a growing interest in the use of amino acid-based monomers for the creation of biodegradable and biocompatible polymers for biomedical applications.

The bifunctional nature of N-(1-oxoheptadecyl)-L-tyrosine (with its carboxylic acid and the potential for modifying the phenolic hydroxyl group) allows it to be considered as a monomer for polymerization reactions. For example, it could be incorporated into polyester or polyamide backbones. The long, hydrophobic heptadecyl chain would be expected to significantly influence the physical properties of the resulting polymer, such as its crystallinity, melting point, and degradation rate.

The table below summarizes potential methods for incorporating N-(1-oxoheptadecyl)-L-tyrosine into macromolecules and the potential applications of the resulting materials.

Polymerization Strategy Macromolecule Type Potential Properties of the Resulting Macromolecule Potential Applications
Polycondensation (using the carboxylic acid group)Polyester, PolyamideIncreased hydrophobicity, altered biodegradability, potential for self-assembly into nanoparticlesDrug delivery systems, tissue engineering scaffolds
Ring-opening polymerization (of a lactone derivative)PolyesterControlled molecular weight, defined architectureControlled release of therapeutics
Grafting onto existing polymersPolymer-lipid conjugateAmphiphilic nature, formation of micelles or vesiclesSurfactants, nanocarriers for drugs or imaging agents

It is important to note that the enzymatic incorporation of such a modified amino acid into proteins within a cellular context would require specialized techniques. The biosynthesis of proteins is typically limited to the 20 canonical amino acids. However, methods for the incorporation of non-canonical amino acids into polypeptides using cell-free synthesis systems are being developed, which could potentially be adapted for N-acyl tyrosines. frontiersin.org

Advanced Methodologies for Characterization and Analysis

Spectroscopic Analysis (NMR, Mass Spectrometry, FTIR, UV-Vis)

Spectroscopic methods are fundamental for the structural elucidation of L-Tyrosine, N-(1-oxoheptadecyl)-. Each technique provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms. For a compound like L-Tyrosine, N-(1-oxoheptadecyl)-, ¹H NMR and ¹³C NMR spectra would provide key structural information.

¹H NMR: The spectrum would show characteristic signals for the protons in the tyrosine moiety (aromatic protons of the phenol ring, the α-proton, and β-protons) and the long N-(1-oxoheptadecyl) acyl chain (multiple methylene protons and a terminal methyl group). The chemical shifts and coupling patterns of these protons confirm the connectivity of the molecule. For instance, the aromatic protons of the para-substituted benzene ring typically appear as two distinct doublets.

¹³C NMR: This technique would reveal the carbon skeleton. Distinct signals would be expected for the carboxyl carbon, the amide carbonyl carbon, the aromatic carbons, the α- and β-carbons of the tyrosine backbone, and the numerous carbons of the C17 acyl chain.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity and elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass of L-Tyrosine, N-(1-oxoheptadecyl)-, allowing for the unambiguous determination of its molecular formula. Fragmentation patterns observed in MS/MS experiments would help to confirm the structure by showing characteristic losses of parts of the molecule, such as the carboxyl group or fragments from the acyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule. The FTIR spectrum of L-Tyrosine, N-(1-oxoheptadecyl)- would exhibit characteristic absorption bands:

A broad band for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group.

An N-H stretching band associated with the amide group.

Strong C=O stretching bands for the carboxylic acid and the amide carbonyl groups.

C-H stretching bands for the aliphatic acyl chain and the aromatic ring.

Bands corresponding to the aromatic C=C stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The phenolic chromophore of the tyrosine residue is responsible for its UV absorption. L-Tyrosine and its derivatives typically exhibit absorption maxima around 275-280 nm due to the π → π* transitions of the aromatic ring. iosrjournals.orgd-nb.info The exact wavelength and intensity can be influenced by the solvent and the substitution on the amino acid.

Chromatographic Separation Techniques (HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and quantification of L-Tyrosine, N-(1-oxoheptadecyl)- from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like N-acyl amino acids. sigmaaldrich.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for such analyses. A C18 or C8 stationary phase would be employed with a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. The long heptadecyl chain would make the molecule highly hydrophobic, leading to strong retention on a reversed-phase column. Detection is commonly achieved using UV detectors set at the absorbance maximum of the tyrosine chromophore (around 275 nm) or by mass spectrometry (LC-MS). helixchrom.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds. For a molecule like L-Tyrosine, N-(1-oxoheptadecyl)-, which is non-volatile, derivatization is necessary to increase its volatility. nist.gov The carboxylic acid and phenolic hydroxyl groups would typically be esterified or silylated. Once derivatized, GC-MS can provide excellent separation and sensitive detection, with the mass spectrometer allowing for definitive identification of the compound based on its retention time and mass spectrum. hmdb.canih.gov

Biochemical Assays for Enzyme Activity and Binding Studies

Biochemical assays are employed to understand the interaction of L-Tyrosine, N-(1-oxoheptadecyl)- with biological systems, such as enzymes or receptors. These assays can measure the compound's ability to inhibit or modulate enzyme activity or to bind to specific proteins. For instance, if the compound is designed as an inhibitor of a particular enzyme, assays would be conducted to determine its inhibitory concentration (IC₅₀). Binding studies, using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), could quantify the affinity and thermodynamics of its interaction with a target protein.

Computational Modeling and Molecular Dynamics Simulations

Computational methods provide valuable insights into the molecular properties and interactions of L-Tyrosine, N-(1-oxoheptadecyl)- at an atomic level.

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule when it binds to a target protein. This method can help to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The results of docking studies can be used to estimate the binding affinity and guide the design of more potent analogs. For L-Tyrosine, N-(1-oxoheptadecyl)-, docking could predict how the tyrosine headgroup and the long lipid tail interact within a protein's binding site.

Conformational Analysis

Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule. L-Tyrosine, N-(1-oxoheptadecyl)- possesses significant conformational flexibility, particularly in its long acyl chain. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule in different environments, such as in solution or when bound to a protein. mdpi.comnih.gov These simulations provide a dynamic picture of the molecule's behavior over time, revealing its flexibility and preferred shapes, which are crucial for its biological activity. mdpi.com

Emerging Research Directions for N 1 Oxoheptadecyl L Tyrosine Conjugates

Development of Novel Research Probes and Chemical Biology Tools

To dissect the currently unknown biological roles of N-(1-oxoheptadecyl)-L-Tyrosine, the development of specialized molecular probes is a critical first step. These tools are essential for identifying the cellular and molecular targets of this N-acyl tyrosine conjugate, tracking its distribution and metabolism within biological systems, and ultimately elucidating its mechanism of action. Current strategies in chemical biology offer a blueprint for the creation of such probes.

A promising approach involves the synthesis of N-(1-oxoheptadecyl)-L-Tyrosine analogues that incorporate bioorthogonal handles. These are chemically inert functional groups that can be specifically and efficiently reacted with a complementary probe, often bearing a fluorescent dye or an affinity tag like biotin. By introducing a terminal alkyne or azide group at the omega-position of the heptadecanoyl chain, researchers can create a version of the molecule that can be readily detected after it has been metabolized and integrated into cellular systems. This strategy has been successfully employed for monitoring other fatty-acylated proteins.

Once these tagged probes are introduced into cells or animal models, they can be visualized using fluorescence microscopy to determine the subcellular localization of the molecule. Furthermore, the use of affinity tags would allow for the pulldown and subsequent identification of interacting proteins via mass spectrometry-based proteomics. This would provide invaluable insights into the potential receptors, enzymes, and other binding partners of N-(1-oxoheptadecyl)-L-Tyrosine.

Interactive Table: Potential Bioorthogonal Tags for N-(1-oxoheptadecyl)-L-Tyrosine Probes

Tag Reactive Partner Common Application
Terminal Alkyne Azide-containing fluorophore/biotin Click chemistry-based labeling
Terminal Azide Alkyne-containing fluorophore/biotin Click chemistry-based labeling
Diazirine Photocrosslinking Covalent capture of interacting proteins

Investigation of Structure-Activity Relationships for the N-Acyl Moiety

The biological activity of N-acyl amino acids is intricately linked to the structure of both the amino acid and the fatty acid moiety. A systematic investigation into the structure-activity relationships (SAR) of the N-acyl chain of N-acyl-L-tyrosine conjugates is a crucial research direction. By synthesizing a library of analogues with varied acyl chain lengths, degrees of unsaturation, and branching, researchers can probe how these modifications influence the molecule's biological effects.

For N-(1-oxoheptadecyl)-L-Tyrosine, the 17-carbon saturated acyl chain is a defining feature. SAR studies would involve synthesizing N-acyl-L-tyrosine conjugates with both shorter and longer saturated fatty acids (e.g., C14, C16, C18, C20) as well as unsaturated fatty acids of the same length (e.g., heptadecenoyl). It is known that stearoyl (C18) derivatives of tyrosine exhibit neuroprotective activity, suggesting that long saturated acyl chains are important for certain biological functions.

The introduction of functional groups or branching within the acyl chain could also dramatically alter the molecule's properties, including its binding affinity for specific targets and its metabolic stability. For instance, studies on other N-acyl compounds have shown that even subtle changes in the acyl chain can lead to significant differences in their pharmacological profiles. These SAR studies will be instrumental in identifying the optimal acyl chain structure for potential therapeutic applications and in designing more potent and selective modulators of its biological targets.

Interactive Table: Proposed Analogues for SAR Studies of N-Acyl-L-Tyrosine

Acyl Moiety Chain Length Saturation Potential Impact on Activity
Myristoyl C14 Saturated Altered hydrophobicity and target binding
Palmitoyl C16 Saturated Potential for different biological effects
Stearoyl C18 Saturated Known neuroprotective effects in some contexts
Arachidoyl C20 Saturated Increased lipophilicity
Heptadecenoyl C17 Monounsaturated Altered membrane interactions and metabolism

Applications in Advanced Bioreactor Systems for Biosynthesis

The sustainable and scalable production of N-(1-oxoheptadecyl)-L-Tyrosine and its analogues is essential for facilitating extensive research and potential future commercialization. While chemical synthesis is a viable option, biocatalytic methods using advanced bioreactor systems offer a greener and more efficient alternative. ki.se The use of enzymes or whole-cell systems can provide high specificity and reduce the need for harsh chemicals and protecting group strategies often employed in traditional organic synthesis.

Enzymes such as lipases, proteases, and acylases have been shown to catalyze the formation of N-acyl amino acids. ki.se The development of bioreactor systems that immobilize these enzymes on a solid support can enhance their stability and allow for continuous production processes. Different bioreactor configurations, such as packed-bed reactors or membrane bioreactors, could be optimized for the synthesis of N-(1-oxoheptadecyl)-L-Tyrosine.

Whole-cell biocatalysis, using genetically engineered microorganisms that overexpress the necessary biosynthetic enzymes, is another promising avenue. These systems can utilize simple and inexpensive starting materials to produce the desired N-acyl tyrosine conjugate. Key considerations for the design of such bioreactor systems include optimizing reaction conditions (e.g., pH, temperature, and solvent systems) to maximize yield and minimize by-product formation. The inherent challenge of the low aqueous solubility of the long-chain fatty acid substrate will also need to be addressed, potentially through the use of co-solvents or biphasic reactor systems.

Unraveling Untapped Biological Functions of Fatty Acyl Amino Acids

A significant driver for the future investigation of N-(1-oxoheptadecyl)-L-Tyrosine is the vast, yet largely unexplored, landscape of biological functions of fatty acyl amino acids (FAAs). mdpi.com It is widely acknowledged that the physiological roles of most of the hundreds of identified FAAs are still unknown. nih.gov These molecules are considered part of the broader "endocannabinoidome," a complex signaling system that includes the well-known endocannabinoids and a host of related lipid mediators. mdpi.com

Research into other long-chain N-acyl amino acids has revealed a diverse range of biological activities. For example, N-stearoyl-L-tyrosine has been reported to have neuroprotective effects, and N-palmitoyl-L-tyrosine has demonstrated anti-proliferative activity against cancer cells. frontiersin.org These findings suggest that N-(1-oxoheptadecyl)-L-Tyrosine may also possess important and currently unrecognized biological functions.

Future research will likely focus on screening N-(1-oxoheptadecyl)-L-Tyrosine for activity in a wide array of biological assays. This could include investigating its potential role in modulating inflammation, energy metabolism, pain perception, and cell growth and differentiation. The amphipathic nature of these molecules suggests they may interact with a variety of cellular targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. nih.gov The discovery of novel biological functions for N-(1-oxoheptadecyl)-L-Tyrosine would not only advance our fundamental understanding of lipid signaling but could also open up new avenues for the development of therapeutics for a range of diseases.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing L-Tyrosine, N-(1-oxoheptadecyl)-, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves acylation of L-tyrosine with heptadecanoic acid derivatives. Enzymatic approaches (e.g., using tyrosine phenol-lyase) or chemical coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) are common . Validate purity via reversed-phase HPLC with UV detection (λ = 280 nm for tyrosine aromaticity) and confirm structural integrity using FT-IR (amide I band ~1650 cm⁻¹) and LC-MS (molecular ion peak matching theoretical mass) .

Q. How do physicochemical properties (e.g., log P, pKa) influence experimental design for studying this compound?

  • Methodological Answer : The octanol-water partition coefficient (log P ≈ 4.0) indicates high lipophilicity, requiring solvent systems like DMSO for solubility in biological assays. The pKa of the carboxylic acid group (~7.4) suggests pH-dependent ionization in physiological conditions, necessitating buffered solutions (e.g., PBS pH 7.4) to maintain stability . Adjust buffer ionic strength to prevent aggregation in aqueous media .

Q. What safety protocols are critical when handling L-Tyrosine derivatives in laboratory settings?

  • Methodological Answer : Wear nitrile gloves and safety goggles due to potential eye irritation (Category 1 hazard) . Use fume hoods during synthesis to avoid inhalation of volatile reagents. Store the compound in airtight containers at 4°C, shielded from light to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize TLC autography conditions for detecting L-Tyrosine derivatives in complex mixtures?

  • Methodological Answer : Use a multiresponse optimization approach: vary silica gel thickness (0.25–1.0 mm), mobile phase composition (e.g., chloroform:methanol:acetic acid ratios), and enzyme/substrate concentrations (e.g., tyrosinase at 7.76 U/cm² and L-tyrosine at 99.4 nmol/cm²). Validate via triplicate experiments and statistical analysis (e.g., desirability function >99%) to ensure reproducibility .

Q. How should contradictory data on L-Tyrosine’s inhibitory effects (e.g., gas hydrate formation) be analyzed?

  • Methodological Answer : Address contradictions by testing under controlled pH and ionic strength. For instance, L-Tyrosine alone may shorten hydrate induction time due to weak hydrogen bonding, but combined with MEG (methanol), its solubility increases via cation stabilization, enhancing inhibition . Use differential scanning calorimetry (DSC) to quantify hydrate formation kinetics and compare with molecular dynamics simulations .

Q. What strategies ensure reproducibility in synthesizing and characterizing acylated tyrosine derivatives?

  • Methodological Answer : Document reaction parameters rigorously: temperature (±0.5°C), stoichiometry (molar ratios ±1%), and purification steps (e.g., column chromatography with Rf values). Use NMR (¹H/¹³C) to verify acylation at the amine group and exclude O-acylation byproducts. Share raw spectral data and chromatograms in supplementary materials .

Q. How can carrier-mediated absorption mechanisms of L-Tyrosine derivatives be studied in vitro?

  • Methodological Answer : Employ in situ nasal/permeability models using Franz diffusion cells. Compare absorption rates of L-Tyrosine, N-(1-oxoheptadecyl)- with native L-tyrosine under competitive inhibition (e.g., excess phenylalanine). Calculate apparent permeability coefficients (Papp) and use Michaelis-Menten kinetics to identify transporter affinity (Km) .

Methodological Notes for Reporting

  • Data Presentation : Include detailed tables for optimization parameters (e.g., TLC conditions ), kinetic constants (Km, Vmax ), and safety data (LD50, EC50 ).
  • Statistical Validation : Report confidence intervals for triplicate experiments and use ANOVA for multi-condition comparisons .
  • Ethical Compliance : For biological studies, specify IRB approval and participant selection criteria (e.g., exclusion of metabolic disorders) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.